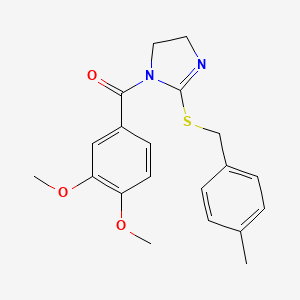
(3,4-diméthoxyphényl)(2-((4-méthylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethoxyphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés de ce composé se sont avérés prometteurs comme agents anticancéreux puissants. Ils peuvent inhiber la croissance et la prolifération des cellules cancéreuses, ce qui en fait des candidats précieux pour des investigations plus approfondies dans la thérapie anticancéreuse .
- Certains dérivés présentent des propriétés antibactériennes. Les chercheurs ont exploré leur potentiel en tant que nouveaux antibiotiques pour lutter contre les infections bactériennes .
- Certains dérivés ont démontré une activité antifongique. L'étude de leurs mécanismes d'action et de leur efficacité contre des souches fongiques spécifiques pourrait conduire à de nouveaux médicaments antifongiques .
- Les dérivés du composé peuvent posséder des propriétés anti-inflammatoires. Comprendre leur impact sur les voies inflammatoires pourrait contribuer au développement de médicaments anti-inflammatoires .
- Les immunomodulateurs jouent un rôle crucial dans la régulation de la réponse immunitaire. Certains dérivés peuvent moduler la fonction immunitaire, ce qui les rend pertinents pour les maladies auto-immunes ou l'immunothérapie .
- Un dérivé spécifique peut agir comme un inhibiteur de NF-κB. NF-κB est un facteur de transcription impliqué dans l'inflammation et la progression du cancer. Son inhibition pourrait être bénéfique dans la recherche sur le cancer .
- Un autre dérivé ressemble aux rétinoïdes, qui sont essentiels aux processus métaboliques et immunologiques. L'étude de ses effets sur les récepteurs nucléaires pourrait fournir des informations sur les applications thérapeutiques .
- Les dérivés ayant des propriétés anti-inflammatoires peuvent avoir un impact sur les troubles cérébraux impliquant la neuroinflammation. La recherche de leurs effets sur l'activation microgliale pourrait conduire à de nouveaux traitements .
Propriétés anticancéreuses
Activité antibactérienne
Effets antifongiques
Potentiel anti-inflammatoire
Immunomodulation
Inhibition de NF-κB
Modulation nucléaire des rétinoïdes
Troubles cérébraux et neuroinflammation
En résumé, ce composé et ses dérivés sont prometteurs dans divers domaines biomédicaux. Des études supplémentaires sont nécessaires pour explorer leurs mécanismes d'action, leurs profils de sécurité et leurs applications cliniques. Les chercheurs devraient étudier leur potentiel en tant qu'agents thérapeutiques, compte tenu de leurs diverses activités biologiques . 🌟
Mécanisme D'action
Target of Action
Similar compounds have been known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
It’s worth noting that similar compounds are known to interact with their targets in a way that modulates biological processes .
Biochemical Pathways
Similar compounds have been known to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds are known to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-10-11-22(20)19(23)16-8-9-17(24-2)18(12-16)25-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBENSVMBKZYIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dimethylphenyl)-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2533233.png)
![1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2533234.png)
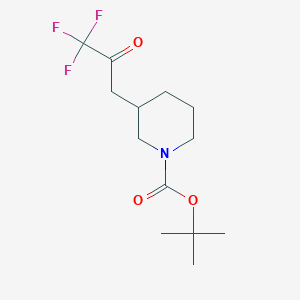
![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![4-Ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2533254.png)
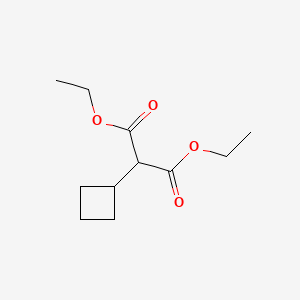
![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/new.no-structure.jpg)
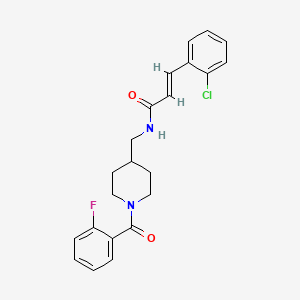
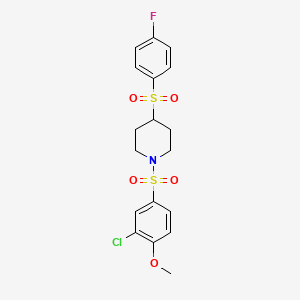
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)
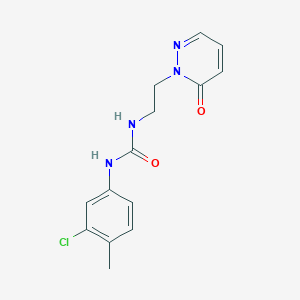
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)
